molecular formula C12H17BrN2 B12636603 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine

6-bromo-N-cyclohexyl-N-methylpyridin-2-amine

Cat. No.: B12636603
M. Wt: 269.18 g/mol
InChI Key: VTSWNTOFEVQMRN-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C12H17BrN2 It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, along with cyclohexyl and methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine typically involves the bromination of N-cyclohexyl-N-methylpyridin-2-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-cyclohexylpyridin-2-amine
  • 6-Bromo-N-methylpyridin-2-amine
  • N-Cyclohexyl-N-methylpyridin-2-amine

Uniqueness

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine is unique due to the combination of its bromine atom, cyclohexyl group, and methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

6-bromo-N-cyclohexyl-N-methylpyridin-2-amine

InChI

InChI=1S/C12H17BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3

InChI Key

VTSWNTOFEVQMRN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC(=CC=C2)Br

Origin of Product

United States

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